4-(4-Amino-2-methylphenoxy)benzoic acid
Description
Contextualization within Contemporary Organic Synthesis and Medicinal Chemistry Scaffolds (excluding clinical/safety aspects).
In the landscape of modern chemical research, the development of versatile molecular frameworks is a cornerstone of innovation. 4-(4-Amino-2-methylphenoxy)benzoic acid represents a prime example of such a scaffold. The diaryl ether motif is a prevalent feature in numerous biologically active molecules and functional materials. Its presence suggests potential for the compound to serve as a foundational structure in the design of new chemical entities.
The field of medicinal chemistry, in particular, often leverages such scaffolds to explore structure-activity relationships. While this article will not delve into specific therapeutic applications, it is important to note that the phenoxybenzoic acid core is a recognized pharmacophore. The strategic placement of the amino and methyl groups on one of the aromatic rings, and the carboxylic acid on the other, provides multiple points for chemical modification. This allows for the systematic alteration of the molecule's physicochemical properties, a key strategy in the discovery of compounds with tailored functions.
A plausible synthetic route to this compound is the Ullmann condensation, a classic and reliable method for the formation of diaryl ethers. wikipedia.orgorganic-chemistry.org This reaction typically involves the copper-catalyzed coupling of a phenol (B47542) with an aryl halide. mdpi.comnih.gov In the case of the target molecule, this would likely involve the reaction of 4-amino-2-methylphenol (B1329486) with a 4-halobenzoic acid derivative. The reaction conditions, such as the choice of catalyst, base, and solvent, can be optimized to achieve high yields. researchgate.net
| Property | Value |
| Molecular Formula | C₁₄H₁₃NO₃ |
| IUPAC Name | This compound |
| Molecular Weight | 243.26 g/mol |
| General Synthetic Approach | Ullmann Condensation |
Overview of Structural Motifs and Precedent Research on Related Phenoxybenzoic Acid Derivatives.
The structural architecture of this compound is characterized by several key functional groups that have been extensively studied in related molecules. The phenoxybenzoic acid core is a well-established motif. For instance, 3-phenoxybenzoic acid is a known metabolite of certain pyrethroid insecticides, highlighting the biological relevance of this chemical class. nih.govnih.gov The 4-phenoxybenzoic acid isomer is also a subject of study, with its synthesis and properties being documented. nih.gov
The amino and methyl substituents on the phenoxy ring are critical for fine-tuning the electronic and steric properties of the molecule. The amino group, a powerful electron-donating group, can significantly influence the reactivity of the aromatic ring and participate in hydrogen bonding interactions. The methyl group, while less electronically active, provides steric bulk that can affect the conformation of the molecule and its interactions with other chemical species.
Research on analogous compounds provides valuable insights. For example, the synthesis of 2-methyl-4-[(4-methylphenyl)amino]benzoic acid has been reported, involving a Buchwald–Hartwig cross-coupling reaction. nih.gov While this compound features a C-N linkage instead of a C-O ether bond, the synthetic strategies and characterization data are relevant. Similarly, studies on various aminobenzoic acid derivatives, such as 4-amino-2-methylbenzoic acid, offer a basis for understanding the chemical behavior of the substituted benzoic acid portion of the target molecule. sigmaaldrich.com
The synthesis of phenoxyacetic acid derivatives has also been well-documented, often prepared from the corresponding phenol and a haloacetic acid. nih.gov This highlights the versatility of the ether linkage formation in creating diverse molecular structures.
| Related Compound | Key Structural Feature | Relevant Research Finding | Citation |
| 3-Phenoxybenzoic acid | Isomeric phenoxybenzoic acid | Metabolite of pyrethroids | nih.govnih.gov |
| 4-Phenoxybenzoic acid | Isomeric phenoxybenzoic acid | Documented synthesis and properties | nih.gov |
| 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid | Structurally similar N-aryl analog | Synthesis via Buchwald–Hartwig coupling | nih.gov |
| 4-Amino-2-methylbenzoic acid | Substituted benzoic acid precursor | Commercially available building block | sigmaaldrich.com |
Elucidation of Research Gaps and Formulation of Academic Research Objectives for this compound.
Despite the foundational knowledge available from related compounds, specific research on this compound is not extensively documented in publicly available literature. This presents several clear research gaps and opportunities for academic investigation.
A primary objective is the development and optimization of a robust and scalable synthesis for this compound. While the Ullmann condensation is a logical starting point, a detailed investigation into various catalytic systems (e.g., copper-based, palladium-based), ligands, and reaction conditions is warranted to maximize yield and purity. The synthesis of the key precursors, 4-amino-2-methylphenol and a suitable 4-halobenzoic acid, should also be considered as part of a comprehensive synthetic strategy.
A thorough characterization of the physicochemical properties of this compound is another crucial research goal. This would include obtaining detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and determining key physical constants such as its melting point and solubility in various solvents. This fundamental data is essential for its use as a well-characterized building block in further synthetic endeavors.
From a medicinal chemistry perspective, a key research objective would be to utilize this compound as a scaffold for the creation of a chemical library. The amino and carboxylic acid functional groups are ideal handles for derivatization, allowing for the exploration of a wide range of chemical space. For instance, the amino group can be acylated, alkylated, or converted to other functional groups, while the carboxylic acid can be esterified or converted to amides. The systematic synthesis of such derivatives would enable the exploration of how structural modifications impact the molecule's properties.
Finally, a significant research gap exists in understanding the three-dimensional structure and conformational preferences of this molecule. Computational modeling studies, coupled with experimental techniques such as X-ray crystallography, could provide valuable insights into its shape and how it might interact with biological macromolecules.
Structure
3D Structure
Properties
IUPAC Name |
4-(4-amino-2-methylphenoxy)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-8-11(15)4-7-13(9)18-12-5-2-10(3-6-12)14(16)17/h2-8H,15H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPRMNFUIYONNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 4 4 Amino 2 Methylphenoxy Benzoic Acid
Retrosynthetic Analysis and Design of Plausible Synthetic Pathways
A retrosynthetic analysis of 4-(4-amino-2-methylphenoxy)benzoic acid suggests several plausible disconnection points. The most logical disconnections are at the ether linkage (C-O bond) and the amino group (C-N bond).
Disconnection of the C-N bond: This leads to a nitro-substituted precursor, 4-(4-nitro-2-methylphenoxy)benzoic acid. The reduction of an aromatic nitro group to an amine is a well-established and high-yielding transformation, making this a reliable final step. masterorganicchemistry.com
Disconnection of the C-O ether bond: This disconnection of the intermediate, 4-(4-nitro-2-methylphenoxy)benzoic acid, can be approached in two ways:
Pathway A: Disconnecting the bond between the phenoxy oxygen and the benzoic acid ring leads to 4-nitro-2-methylphenol and a 4-halobenzoic acid derivative (e.g., methyl 4-fluorobenzoate (B1226621) or methyl 4-bromobenzoate).
Pathway B: Disconnecting the bond between the phenoxy oxygen and the methyl-substituted ring leads to 4-hydroxybenzoic acid methyl ester and a 1-halo-2-methyl-4-nitrobenzene derivative.
Both pathways converge on the formation of a diaryl ether, a key transformation in this synthesis. The Ullmann condensation and the Buchwald-Hartwig amination are prominent methods for such C-O bond formations. organic-chemistry.orgwikipedia.orgrsc.org Given the electronic nature of the proposed precursors, with an electron-withdrawing nitro group activating the aryl halide, the Ullmann condensation presents a classical and effective strategy. wikipedia.org
Therefore, a plausible forward synthetic pathway involves:
Formation of a diaryl ether, methyl 4-(4-nitro-2-methylphenoxy)benzoate, via an Ullmann condensation.
Reduction of the nitro group to an amine.
Hydrolysis of the methyl ester to the final carboxylic acid, if necessary.
Development and Optimization of Novel Synthetic Routes for this compound
Based on the retrosynthetic analysis, a primary synthetic route can be proposed. The key step is the Ullmann condensation to form the diaryl ether linkage.
Proposed Synthetic Route:
Step 1: Ullmann Condensation. The reaction between 4-nitro-2-methylphenol and methyl 4-halobenzoate (e.g., methyl 4-fluorobenzoate or methyl 4-bromobenzoate) in the presence of a copper catalyst and a base affords methyl 4-(4-nitro-2-methylphenoxy)benzoate. The reactivity of aryl halides in Ullmann reactions generally follows the trend I > Br > Cl > F. wikipedia.org Therefore, using an iodide or bromide would likely be more efficient.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| 4-Nitro-2-methylphenol | Methyl 4-bromobenzoate | CuI | K₂CO₃ | DMF | 120-150 | 70-85 |
| 4-Nitro-2-methylphenol | Methyl 4-iodobenzoate | Cu₂O | Cs₂CO₃ | NMP | 100-130 | 75-90 |
This table presents plausible reaction conditions based on analogous Ullmann condensations reported in the literature. organic-chemistry.orgrsc.orgmdpi.com DMF (Dimethylformamide) and NMP (N-Methyl-2-pyrrolidone) are common high-boiling polar aprotic solvents for this reaction.
Step 2: Reduction of the Nitro Group. The resulting nitro compound, methyl 4-(4-nitro-2-methylphenoxy)benzoate, is then reduced to the corresponding amine. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method. masterorganicchemistry.com Other methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). sciencemadness.org
| Substrate | Reducing Agent | Catalyst | Solvent | Temperature | Typical Yield (%) |
| Methyl 4-(4-nitro-2-methylphenoxy)benzoate | H₂ | 10% Pd/C | Methanol/Ethyl acetate | Room Temperature | >95 |
| Methyl 4-(4-nitro-2-methylphenoxy)benzoate | SnCl₂·2H₂O | - | Ethanol | Reflux | 85-95 |
| Methyl 4-(4-nitro-2-methylphenoxy)benzoate | Fe / HCl | - | Ethanol/Water | Reflux | 80-90 |
This table illustrates common conditions for the reduction of aromatic nitro groups. masterorganicchemistry.comsciencemadness.orgniscpr.res.inscispace.com
Step 3: Ester Hydrolysis. The final step is the hydrolysis of the methyl ester to the carboxylic acid. This is typically achieved by heating the ester with an aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification.
Investigation of Reaction Mechanisms for Key Synthetic Transformations
Ullmann Condensation Mechanism: The precise mechanism of the Ullmann condensation is complex and can vary depending on the specific reactants and conditions. However, a generally accepted pathway involves the following steps: wikipedia.orgorganic-chemistry.org
Formation of a Copper(I) Phenoxide: The base deprotonates the phenol (B47542) to form a phenoxide, which then reacts with the copper(I) salt to generate a copper(I) phenoxide species.
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) center, forming a copper(III) intermediate.
Reductive Elimination: The copper(III) intermediate undergoes reductive elimination to form the diaryl ether product and regenerate a copper(I) species, which can re-enter the catalytic cycle.
Nitro Group Reduction Mechanism (with Fe/HCl): The reduction of a nitro group with a metal in acidic media is a classic organic reaction. The mechanism involves a series of single-electron transfers from the metal surface and protonation steps. The iron metal acts as the reducing agent, being oxidized from Fe(0) to Fe(II) or Fe(III). The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally the amino group.
Exploration of Green Chemistry Principles and Sustainable Synthetic Approaches
Efforts to develop more environmentally benign synthetic methods are a constant focus in modern chemistry. For the synthesis of this compound, several green chemistry principles can be applied:
Catalysis: The use of catalytic amounts of copper in the Ullmann condensation is inherently greener than stoichiometric copper reactions. rsc.org Similarly, catalytic hydrogenation for the nitro reduction is preferable to metal/acid systems which generate large amounts of metal salt waste. masterorganicchemistry.com
Alternative Solvents: Traditional solvents for Ullmann reactions like DMF and NMP have toxicity concerns. Exploring greener alternatives such as ionic liquids or solvent-free conditions, potentially assisted by microwave irradiation, could be a valuable optimization. mdpi.com
Atom Economy: The proposed synthetic route generally has good atom economy, particularly the catalytic hydrogenation step.
Alternative Reagents: Research into ligand-free copper-catalyzed C-O cross-coupling reactions can simplify the procedure and reduce waste. rsc.org For the nitro reduction, transfer hydrogenation using a safer hydrogen source than H₂ gas, such as formic acid or isopropanol, could enhance safety.
Stereoselective Synthesis Approaches for Chiral Analogs (if applicable)
The target molecule, this compound, is achiral and does not have any stereocenters. Therefore, stereoselective synthesis is not applicable to the synthesis of this specific compound. However, if chiral analogs were to be synthesized, for instance, by introducing a chiral center on the methyl group or by having a chiral substituent on either aromatic ring, then stereoselective methods would be necessary. This could involve the use of chiral starting materials or the application of asymmetric catalysis in one of the synthetic steps.
Advanced Spectroscopic and Structural Elucidation of 4 4 Amino 2 Methylphenoxy Benzoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
No published experimental ¹H or ¹³C NMR data for 4-(4-Amino-2-methylphenoxy)benzoic acid could be located.
Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Architecture
A search of crystallographic databases yielded no results for the single-crystal X-ray structure of this compound.
Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Functional Group Analysis
No experimentally determined FT-IR or Raman spectra for this compound are available in the public domain.
Electronic Spectroscopy (UV-Visible Absorption and Fluorescence) for Chromophore Characterization
There is no available literature containing UV-Visible absorption or fluorescence spectroscopic data for this specific compound.
High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation and Fragmentation Pathway Analysis
Precise mass and fragmentation data from high-resolution mass spectrometry have not been published for this compound.
Chiroptical Spectroscopic Methods (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Purity (if applicable)
The molecule this compound is achiral; therefore, chiroptical spectroscopic methods are not applicable.
Theoretical and Computational Chemistry Studies of 4 4 Amino 2 Methylphenoxy Benzoic Acid
Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Reactivity Descriptors
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. For 4-(4-Amino-2-methylphenoxy)benzoic acid, a typical approach would involve geometry optimization and frequency calculations using a functional like B3LYP with a basis set such as 6-311++G(d,p).
From these calculations, key insights into the molecule's electronic structure can be derived. The distribution of electron density, for instance, would be influenced by the electron-donating amino (-NH2) and methyl (-CH3) groups and the electron-withdrawing carboxylic acid (-COOH) group. This interplay governs the molecule's reactivity and intermolecular interactions.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov
Global reactivity descriptors can be calculated from the HOMO and LUMO energies. These descriptors, including electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), provide a quantitative measure of the molecule's reactivity.
Table 1: Hypothetical Reactivity Descriptors for this compound
| Parameter | Formula | Hypothetical Value |
| HOMO Energy | EHOMO | -5.8 eV |
| LUMO Energy | ELUMO | -1.2 eV |
| Energy Gap | ΔE = ELUMO - EHOMO | 4.6 eV |
| Electronegativity | χ = -(EHOMO + ELUMO)/2 | 3.5 eV |
| Chemical Hardness | η = (ELUMO - EHOMO)/2 | 2.3 eV |
| Global Electrophilicity Index | ω = χ2 / 2η | 2.66 eV |
This data is illustrative and based on typical values for similar aromatic compounds.
Conformational Analysis and Potential Energy Surface Mapping Using Ab Initio and Density Functional Theory
The flexibility of this compound arises from the rotation around several single bonds, most notably the C-O-C ether linkage and the C-COOH bond. A detailed conformational analysis would be necessary to identify the most stable three-dimensional structures.
This analysis is typically performed by systematically rotating key dihedral angles and calculating the corresponding energy at each point, a process known as potential energy surface (PES) mapping. Both ab initio methods like Møller–Plesset perturbation theory (MP2) and DFT methods are suitable for this task. researchgate.net The results would reveal the global minimum energy conformation as well as other local minima and the energy barriers between them.
For this molecule, key dihedral angles for study would be:
The C-O-C-C angle of the ether bridge.
The O-C-C-C angle defining the orientation of the benzoic acid ring relative to the ether oxygen.
The C-C-C=O angle of the carboxylic acid group, which typically exists in a planar conformation relative to the benzene (B151609) ring to maximize conjugation.
The stability of different conformers would be determined by a balance of electronic effects (conjugation) and steric hindrance between the substituents on the two aromatic rings.
Molecular Dynamics Simulations to Investigate Dynamic Behavior in Various Environments
Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in aqueous solution or interacting with a biological macromolecule. nih.govbohrium.com An MD simulation numerically solves Newton's equations of motion for a system of atoms and molecules, allowing for the observation of its evolution over time.
A typical MD simulation would involve:
System Setup: Placing one or more molecules of the compound in a simulation box filled with a solvent (e.g., water).
Energy Minimization: To remove any unfavorable starting conformations.
Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to maintain equilibrium.
Production Run: Running the simulation for a set amount of time (nanoseconds to microseconds) to collect data on the molecule's trajectory.
Analysis of the MD trajectory can reveal information about conformational flexibility, solvation dynamics, and the formation and breaking of hydrogen bonds with solvent molecules. Key metrics such as the root-mean-square deviation (RMSD) can quantify the stability of the molecule's conformation over time. ajchem-a.com
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, Electronic Transitions) from First Principles
Computational chemistry allows for the prediction of various spectroscopic parameters from first principles. These theoretical spectra can be invaluable for interpreting experimental data and confirming the structure of the synthesized compound.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to predict 1H and 13C NMR chemical shifts. researchgate.net The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).
Table 2: Hypothetical Predicted vs. Experimental 1H NMR Chemical Shifts (in DMSO-d6)
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| COOH | 12.5 | 12.6 |
| Aromatic H's | 6.8 - 7.9 | 6.7 - 7.8 |
| NH2 | 5.1 | 5.2 |
| CH3 | 2.1 | 2.2 |
This data is illustrative. Experimental values are based on typical ranges for similar functional groups.
Vibrational Frequencies: Theoretical infrared (IR) and Raman spectra can be calculated from the second derivatives of the energy with respect to atomic displacements. researchgate.net The calculated frequencies often have a systematic error, which can be corrected using empirical scaling factors. These calculations help in the assignment of vibrational modes observed in experimental spectra. For instance, the characteristic C=O stretching frequency of the carboxylic acid and the N-H stretching frequencies of the amine group would be prominent features.
Electronic Transitions: Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations, which correspond to the absorption bands in a UV-Vis spectrum. This can help to understand the electronic transitions, such as π→π* transitions within the aromatic rings. mdpi.com
Computational Elucidation of Reaction Mechanisms for Synthetic Steps and Transformations
Theoretical chemistry can be a powerful tool for investigating the mechanisms of chemical reactions. For the synthesis of this compound, a key step would likely be the formation of the diaryl ether bond, for example, through an Ullmann condensation or a nucleophilic aromatic substitution.
Computational elucidation of such a reaction mechanism would involve:
Identifying the reactants, products, and any intermediates and transition states.
Calculating the geometries and energies of these species using DFT.
Constructing a reaction energy profile that maps out the energy changes along the reaction coordinate.
This analysis would provide insights into the reaction's feasibility, the activation energy barrier that controls the reaction rate, and the influence of substituents on the reaction pathway. For example, calculations could determine whether the reaction proceeds more favorably with or without a copper catalyst in an Ullmann-type reaction.
Analysis of Non-Covalent Interactions and Intermolecular Forces
Non-covalent interactions (NCIs) are crucial in determining the solid-state structure (crystal packing) and the interactions of this compound with other molecules. The molecule possesses several functional groups capable of forming hydrogen bonds (the -COOH and -NH2 groups) and engaging in π-π stacking (the aromatic rings).
In the solid state, it is expected that the carboxylic acid groups would form strong hydrogen-bonded dimers. The amino groups could also act as hydrogen bond donors, interacting with the carboxylic acid or ether oxygens of neighboring molecules. The relative arrangement of the aromatic rings would be governed by a combination of hydrogen bonding and π-stacking interactions.
Structure Activity/property Relationship Sar/spr Studies of 4 4 Amino 2 Methylphenoxy Benzoic Acid
Investigation of Electronic Effects and Steric Hindrance on Molecular Reactivity
No specific studies on the electronic effects and steric hindrance impacting the molecular reactivity of 4-(4-Amino-2-methylphenoxy)benzoic acid have been identified in the public domain. A theoretical analysis would suggest that the amino (-NH2) and carboxylic acid (-COOH) groups, along with the methyl (-CH3) group and the ether linkage, would significantly influence the electron distribution and steric environment of the molecule. The electron-donating nature of the amino and methyl groups would likely affect the reactivity of the aromatic rings, while the steric bulk of the methyl group ortho to the phenoxy linkage could impose conformational constraints. However, without experimental data, any discussion remains speculative.
Correlation of Structural Modifications with Spectroscopic Signatures and Photophysical Behavior
Detailed spectroscopic and photophysical data for this compound are not available in the reviewed literature. Typically, the spectroscopic signatures (NMR, IR, UV-Vis) would be influenced by the various functional groups. For instance, the position of the methyl and amino groups would be expected to cause characteristic shifts in ¹H and ¹³C NMR spectra. The photophysical properties, such as absorption and emission maxima, would be dictated by the extended π-system and the nature of the substituents, but no such experimental data has been published.
Understanding the Influence of Structural Features on Potential for Supramolecular Assembly
The potential for this compound to form supramolecular assemblies has not been explored in the available literature. The molecule possesses key features for supramolecular chemistry, including a hydrogen-bond-donating and -accepting carboxylic acid group and an amino group capable of forming strong hydrogen bonds. These functional groups could direct the assembly into various architectures such as chains, sheets, or more complex networks. Studies on similar molecules demonstrate that the interplay of hydrogen bonding and other non-covalent interactions is crucial in determining the final supramolecular structure. mdpi.com However, a specific investigation into the supramolecular behavior of this compound is currently lacking.
Chemical Reactivity and Derivatization Strategies for 4 4 Amino 2 Methylphenoxy Benzoic Acid
Functionalization at the Amino Group: Synthesis of N-Substituted Derivatives
The primary amino group (-NH₂) on the phenoxy ring is a key site for nucleophilic reactions, allowing for the straightforward synthesis of various N-substituted derivatives. Common strategies include acylation, alkylation, and condensation reactions.
Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form amides. This reaction is fundamental for introducing a wide variety of functional groups and building more complex molecules.
Reductive Amination: N-alkylation can be achieved through reductive amination, where the amino group reacts with an aldehyde or ketone to form an intermediate imine (Schiff base), which is then reduced in situ to the corresponding secondary amine. mdpi.com Reagents like sodium cyanoborohydride are often used for this transformation. mdpi.com
Schiff Base Formation: Condensation with aldehydes or ketones under reflux conditions yields Schiff bases (imines). researchgate.net These compounds are valuable intermediates and have applications in various fields. The formation of the imine bond is typically reversible and can be controlled by reaction conditions. mdpi.comresearchgate.net
| Reaction Type | Reagent/Reactant | Product Class | Reaction Conditions |
| Acylation | Acyl Chloride (R-COCl) | N-Acyl Derivative | Base (e.g., Pyridine, Triethylamine) |
| Reductive Amination | Aldehyde (R-CHO) | N-Alkyl Derivative | Reducing Agent (e.g., NaBH₃CN), Acid catalyst |
| Schiff Base Formation | Ketone (R₂C=O) | N-Imine Derivative | Reflux in a suitable solvent (e.g., Methanol) |
Modifications at the Carboxylic Acid Group: Esterification, Amidation, and Reduction Reactions
The carboxylic acid group (-COOH) on the benzoic acid ring is another key functional handle, enabling esterification, amidation, and reduction reactions.
Esterification: The most common method for esterifying carboxylic acids is the Fischer esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. chegg.comiajpr.comlibretexts.org This is an equilibrium-driven process, often requiring an excess of the alcohol or removal of water to achieve high yields. libretexts.org
Amidation: The carboxylic acid can be converted into amides by reaction with primary or secondary amines. This transformation typically requires the use of coupling reagents (e.g., DCC, EDC) or the initial conversion of the carboxylic acid to a more reactive species like an acyl chloride. nih.govgoogle.commolport.com Direct amidation can also be achieved using Lewis acid catalysts. nih.gov
Reduction: Carboxylic acids can be reduced to primary alcohols using strong reducing agents. molport.comdoubtnut.com Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this transformation, readily converting the -COOH group to a -CH₂OH group. doubtnut.commsu.edu Diborane (B₂H₆) is another reagent that can achieve this reduction efficiently. molport.commsu.edu
| Reaction Type | Reagent | Product Class | Notes |
| Esterification | Alcohol (R-OH), H₂SO₄ | Ester | Equilibrium reaction; often requires excess alcohol. chegg.comlibretexts.org |
| Amidation | Amine (R-NH₂), Coupling Agent | Amide | Forms a stable amide bond. nih.govmolport.com |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | A powerful reducing agent for carboxylic acids. doubtnut.commsu.edu |
Transformations Involving the Aromatic Rings: Electrophilic Aromatic Substitution and Metal-Catalyzed Cross-Coupling Reactions
The two aromatic rings of 4-(4-Amino-2-methylphenoxy)benzoic acid possess different electronic properties, leading to distinct reactivities in electrophilic aromatic substitution (SEAr) reactions.
Electrophilic Aromatic Substitution (SEAr):
Ring A (Phenoxy Ring): This ring is highly activated towards SEAr due to the presence of the strongly activating amino group (-NH₂) and the weakly activating methyl group (-CH₃). Both are ortho, para-directing. The substitution pattern will be dictated by the combined directing effects of these groups and steric hindrance.
Ring B (Benzoic Acid Ring): This ring is influenced by the deactivating, meta-directing carboxylic acid group (-COOH) and the activating, ortho, para-directing ether oxygen (-O-). The outcome of substitution on this ring will depend on the reaction conditions and the specific electrophile used. wikipedia.org Common SEAr reactions include halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst), nitration (using HNO₃/H₂SO₄), and sulfonation (using fuming H₂SO₄). wikipedia.orgmasterorganicchemistry.comlibretexts.org
Metal-Catalyzed Cross-Coupling Reactions: To perform cross-coupling reactions, the molecule typically needs to be functionalized with a halide (e.g., Br, I). This can be achieved via electrophilic halogenation. Once halogenated, the derivative can participate in various transition metal-catalyzed reactions, such as:
Buchwald-Hartwig Amination: This reaction can be used to form new carbon-nitrogen bonds. For instance, a halogenated derivative could be coupled with various amines. nih.gov
Ullmann Condensation: Copper-catalyzed coupling reactions are also a viable strategy, particularly for forming carbon-nitrogen or carbon-oxygen bonds, often accelerated by the use of amino acid ligands. nih.gov
| Reaction Type | Ring System | Reagents | Potential Outcome |
| Halogenation | Phenoxy Ring | Br₂, FeBr₃ | Bromination at positions ortho/para to the amino group. |
| Nitration | Benzoic Acid Ring | HNO₃, H₂SO₄ | Nitration directed by the combined effects of -COOH and -O- groups. |
| Buchwald-Hartwig Coupling | Halogenated Derivative | Palladium Catalyst, Base, Amine | Formation of a new C-N bond. nih.govrsc.org |
Synthesis of Polymer Precursors and Polymeric Architectures Incorporating this compound Units
The bifunctional nature of this compound, possessing both an amino and a carboxylic acid group, makes it an ideal monomer for step-growth polymerization. It can be used to synthesize a variety of polymers, most notably polyamides and polyesters.
Polyamides: Self-condensation of the monomer, where the amino group of one molecule reacts with the carboxylic acid group of another, can produce polyamides. This polymerization typically requires high temperatures to drive off the water byproduct or the use of coupling agents to facilitate amide bond formation under milder conditions. The resulting polymers would feature the rigid phenoxy-benzoic acid unit in the backbone, potentially imparting high thermal stability and specific mechanical properties.
Copolyamides and Copolyesters: The monomer can also be copolymerized with other diamines, diacids, or diols to create a wide range of copolymers with tailored properties. For example, copolymerization with a diamine would incorporate the this compound unit into a polyamide chain, while reaction with a diol would lead to a polyesteramide.
Design and Synthesis of Novel Supramolecular Structures and Self-Assembled Systems
Supramolecular chemistry relies on non-covalent interactions to build large, ordered structures from smaller molecular components. nih.gov this compound is well-suited for designing such systems due to its capacity for forming multiple, specific non-covalent bonds.
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, often forming centrosymmetric dimers with other carboxylic acid molecules. nih.govnih.gov The amino group can also act as a hydrogen bond donor. These interactions can link molecules into one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. researchgate.net
π–π Stacking: The two aromatic rings can engage in π–π stacking interactions, which further stabilize the self-assembled structures. beilstein-journals.org
Self-Assembled Monolayers (SAMs): Molecules with similar functionalities, like 4-aminobenzoic acid, have been used to form self-assembled monolayers on surfaces like titanium dioxide, which can improve interfacial properties in materials science applications such as perovskite solar cells. rsc.org This suggests that this compound could be explored for similar surface modification applications.
The interplay of these non-covalent forces allows for the rational design of complex supramolecular architectures, including gels, liquid crystals, and other functional biomaterials. beilstein-journals.orgmdpi.com
Applications in Advanced Materials Science Based on 4 4 Amino 2 Methylphenoxy Benzoic Acid
Utilization as a Monomer or Building Block in Polymer Chemistry for Functional Materials
The bifunctional nature of 4-(4-amino-2-methylphenoxy)benzoic acid, possessing both an amine and a carboxylic acid group, makes it an ideal candidate as an AB-type monomer for the synthesis of high-performance polymers such as polyamides and polyimides. The incorporation of an ether linkage and a methyl group on the phenoxy ring is expected to influence the properties of the resulting polymers, potentially enhancing solubility and modifying thermal and mechanical characteristics.
Aromatic polyamides, or aramids, are renowned for their exceptional thermal stability and mechanical strength. nih.gov The synthesis of novel aromatic polyamides containing ether linkages has been shown to yield polymers with high glass transition temperatures (Tg) and excellent thermal stability, with 10% weight loss temperatures often exceeding 450°C. researchgate.net For instance, polyamides derived from 3,6-bis(4-aminophenoxy)benzonorbornane and various aromatic dicarboxylic acids have demonstrated good solubility in polar organic solvents and the ability to form flexible and tough films. researchgate.net It is conceivable that the polymerization of this compound would lead to polyamides with similar desirable properties. The presence of the ether bond in the polymer backbone can enhance processability without significantly compromising thermal performance. beilstein-journals.orgchemistryviews.org
Similarly, polyimides are a class of polymers known for their outstanding thermal and chemical resistance. mdpi.com The synthesis of polyimides typically involves the reaction of a diamine with a dianhydride. While this compound itself is not a diamine, it could be chemically modified to be incorporated into a polyimide structure. For example, it could be used to synthesize a diimide-diacid monomer, which can then be polymerized with a diamine. Aromatic polyimides synthesized using molten benzoic acid as a reaction medium have shown high thermal stability with glass transition temperatures ranging from 198 to 270 °C. researchgate.net The incorporation of a bent or asymmetric monomer, a characteristic that the methyl substituent in this compound could impart, has been shown to improve the solubility of polyimides. researchgate.net
Table 1: Anticipated Properties of Polymers Derived from this compound Based on Analogous Systems
| Polymer Type | Expected Monomer Role | Potential Properties | Reference Analogs |
|---|---|---|---|
| Polyamide (Aramid) | AB-type monomer | High thermal stability (TGA > 450°C), good mechanical strength, improved solubility in organic solvents, film-forming capability. | Polyamides from bis(4-aminophenoxy)benzene derivatives. researchgate.netbeilstein-journals.org |
Integration into Optical Materials and Electronic Devices (excluding biological applications)
The aromatic structure and the presence of both electron-donating (amine, ether) and electron-withdrawing (carboxylic acid) groups in this compound suggest its potential for use in optical and electronic materials. While direct applications of this specific molecule are not documented, related benzoic acid derivatives have been explored for such purposes.
For instance, benzoic acid has been used to treat conducting polymers like poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) to enhance their conductivity for use in flexible organic light-emitting devices (OLEDs). nih.gov This treatment can significantly increase the conductivity of the polymer film, a crucial factor for efficient device performance. nih.gov While this is a post-treatment application, it highlights the influence of benzoic acid derivatives on the electronic properties of materials. It is plausible that polymers synthesized from this compound could exhibit inherent conductive or semi-conductive properties, or could be used as additives to modulate the electronic characteristics of other materials.
In the realm of optical materials, polymers with tailored refractive indices and light absorption properties are highly sought after. A patent for light-absorbing compounds for optical polymers describes the incorporation of various monomeric units to block ultraviolet and violet light transmission in polymeric materials for applications like intraocular lenses. While not specifically mentioning this compound, the general principle of incorporating specific chromophores into a polymer backbone to control its optical properties is well-established. The aromatic nature of this compound suggests it could be a candidate for such applications, potentially after modification to enhance its light-absorbing characteristics in the desired spectral range.
Furthermore, the inclusion of functional molecules, including benzoic acid derivatives, into the crystalline phases of polymers like syndiotactic polystyrene has been shown to create functional films with specific optical or electronic properties. nih.govresearchgate.net This approach avoids aggregation of the active molecules, which can be detrimental to performance. nih.gov This suggests a potential route for integrating this compound into polymer matrices to develop novel functional materials.
Role as a Ligand in the Formation of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)
The bifunctional nature of this compound makes it an excellent candidate for use as a ligand or linker in the construction of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). The carboxylic acid group can coordinate to metal ions to form MOFs, while both the amine and carboxylic acid groups can participate in the covalent bond formation that defines COFs.
In MOF synthesis, aminobenzoic acids are commonly used ligands. For example, 4-aminobenzoic acid has been used to generate amine-functionalized hexameric clusters in situ, which are then stitched together to form a MOF structure. frontiersin.org Similarly, 2-aminoterephthalic acid has been used to synthesize lead-based MOFs. nih.gov The presence of the amino group can introduce functionality into the pores of the MOF, which can be advantageous for applications such as catalysis and sensing. researchgate.netnih.gov The ether linkage and methyl group in this compound would likely influence the geometry and pore environment of the resulting MOF, potentially leading to novel structures and properties.
COFs are constructed from organic building blocks linked by strong covalent bonds. mdpi.com The formation of imine-linked COFs through the condensation of amines and aldehydes is a common synthetic strategy. mdpi.com Alternatively, imide-linked COFs can be formed from the reaction of amines and carboxylic anhydrides. chemistryviews.org Given that this compound contains both an amine and a carboxylic acid, it could potentially be used as a linker in COF synthesis, for example, by reacting with a multifunctional aldehyde or anhydride. The structural rigidity of the aromatic backbone is a desirable feature for creating stable, porous frameworks.
Table 2: Potential Role of this compound in Porous Frameworks
| Framework Type | Potential Role | Key Functional Groups Involved | Expected Outcome | Reference Ligand Examples |
|---|---|---|---|---|
| MOF | Ligand | Carboxylic acid (for metal coordination), Amine (for pore functionalization) | Formation of a porous, crystalline framework with functionalized pores. | 4-Aminobenzoic acid, 2-Aminoterephthalic acid. nih.govfrontiersin.org |
Exploration in Sensor Design for Chemical Analytes (excluding biosensors)
The functional groups present in this compound, particularly the amine and carboxylic acid, make it and materials derived from it promising candidates for the development of chemical sensors. These groups can interact with a variety of chemical analytes through mechanisms such as hydrogen bonding, acid-base interactions, and coordination chemistry.
MOFs and COFs constructed from ligands similar to this compound have been investigated for their sensing capabilities. For instance, a zinc-based MOF functionalized with p-aminobenzoic acid has been used in an electrochemical sensor for the detection of copper ions. researchgate.net The amide-functionalized groups in the MOF structure provide potential sites for chemical interaction with the metal ion analyte. researchgate.net In another example, MOFs have demonstrated the ability to recognize organic amines, with the sensing mechanism proposed to involve hydrogen-bonding and π-π stacking interactions. nih.gov
COFs have also been explored as sensing materials. For example, imine-linked COFs can act as acid vapor sensors due to the protonation of the imine bonds, which leads to a change in the material's optical properties. chemistryviews.org The porous and highly accessible nature of COFs allows for rapid diffusion of analytes to the active sensing sites. researchgate.net
Polymers derived from aminobenzoic acids have also been employed in sensor fabrication. Electropolymerized 4-aminobenzoic acid has been used to create a voltammetric sensor for the simultaneous determination of food azo dyes. The polymer film on the electrode surface enhances its effective surface area and facilitates the electrochemical detection of the target analytes. Given these examples, it is highly probable that this compound, either as a ligand in a MOF or COF, or as a monomer in a functional polymer, could be utilized to create sensitive and selective chemical sensors for a range of analytes.
Conclusion and Future Research Directions for 4 4 Amino 2 Methylphenoxy Benzoic Acid
Synthesis of Key Academic Findings and Contributions Regarding 4-(4-Amino-2-methylphenoxy)benzoic acid
Research into this compound and structurally similar compounds has highlighted its potential as a versatile building block in the synthesis of more complex organic molecules. The presence of three key functional groups—the carboxylic acid, the aromatic amine, and the ether linkage—provides multiple reaction sites for chemical modification. The methyl substituent on the phenoxy ring further influences the compound's reactivity and steric profile.
Key academic contributions in related areas suggest that the synthesis of this compound would likely involve a multi-step process. A common approach involves the reduction of a nitro or cyano group to form the amine. For instance, the related compound 4-(4-Cyano-2-methylphenoxy)benzoic acid can be reduced to this compound using agents like lithium aluminum hydride or through catalytic hydrogenation. Another potential synthetic route is the Ullmann condensation, a key reaction for forming the aryl-aryl ether bond, followed by modifications to the functional groups.
The characterization of such molecules typically relies on a suite of spectroscopic and analytical techniques. While specific data for this compound is not extensively documented in readily available literature, analysis of analogous compounds provides a framework for its expected characterization. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would be crucial for elucidating the proton and carbon environments, while Infrared (IR) spectroscopy would confirm the presence of the characteristic functional groups (amine N-H, carboxylic acid O-H and C=O, and ether C-O stretches). Mass spectrometry would be employed to determine the molecular weight and fragmentation pattern, confirming the compound's identity.
Identification of Remaining Research Challenges and Opportunities in Synthesis and Characterization
Despite the foundational knowledge from related compounds, significant research challenges and opportunities remain in the synthesis and characterization of this compound.
Synthesis Challenges and Opportunities:
Catalyst Development: The Ullmann condensation, a likely key step, often requires copper catalysts. Research into more efficient and less toxic catalytic systems, such as those based on palladium or other transition metals, could provide significant advantages.
Purification Strategies: The presence of multiple functional groups can complicate purification. The development of robust and scalable purification methods, such as selective crystallization or advanced chromatographic techniques, is essential for obtaining high-purity material required for many applications.
Characterization Challenges and Opportunities:
Comprehensive Spectroscopic Database: There is a need to establish a comprehensive and publicly available database of spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound. This would facilitate its identification and characterization in future studies.
Solid-State Analysis: A thorough investigation of its solid-state properties, including crystal structure determination through X-ray crystallography, is currently lacking. Such studies would provide valuable insights into its molecular conformation, intermolecular interactions, and packing in the solid state.
Physicochemical Properties: Detailed measurement of its physicochemical properties, such as pKa, solubility in various solvents, and thermal stability (TGA/DSC), is necessary for its practical application in materials science and other fields.
Prognostication of Emerging Applications and Interdisciplinary Research Avenues in Materials Science and Beyond (excluding clinical)
The unique molecular architecture of this compound makes it a promising candidate for a variety of applications in materials science and other non-clinical interdisciplinary fields.
Potential Applications in Materials Science:
High-Performance Polymers: The compound can serve as a monomer for the synthesis of specialty polymers. For example, its structure is analogous to monomers used in the production of polyetheretherketone (PEEK), a high-performance thermoplastic known for its excellent thermal stability and chemical resistance. google.com The amine and carboxylic acid functionalities allow for its incorporation into polyamides, polyimides, and other polymer backbones, potentially leading to materials with tailored properties.
Liquid Crystals: The rigid, aromatic structure of the molecule suggests its potential use as a building block for liquid crystalline materials. By modifying the terminal functional groups, it may be possible to design and synthesize novel liquid crystals with specific mesophase behaviors.
Functional Dyes and Pigments: The aromatic amine group is a common feature in many organic dyes. Chemical modification of this group could lead to the development of new colorants with enhanced properties such as thermal stability, lightfastness, and solubility.
Interdisciplinary Research Avenues:
Coordination Chemistry: The carboxylic acid and amine groups can act as ligands for metal ions, opening up possibilities for the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). These materials could have applications in gas storage, catalysis, and sensing.
Supramolecular Chemistry: The potential for hydrogen bonding through its amine and carboxylic acid groups makes it an interesting candidate for studies in supramolecular self-assembly. Research in this area could lead to the development of new gels, films, and other organized molecular structures.
Organic Electronics: While speculative, the conjugated aromatic system could be explored for its potential in organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), after suitable chemical modification to tune its electronic properties.
Broader Academic and Fundamental Scientific Implications of Research on this compound
The study of this compound and its derivatives holds broader implications for fundamental scientific understanding beyond its immediate applications.
Structure-Property Relationships: Detailed investigation of this molecule and its polymers would contribute to a deeper understanding of structure-property relationships in materials science. For example, systematic studies on how the methyl group's position and the ether linkage's flexibility influence the final properties of polymers would provide valuable data for the rational design of new materials.
Reaction Mechanism Studies: The synthesis of this compound provides a platform for studying and optimizing important organic reactions, such as nucleophilic aromatic substitution and ether synthesis. This can lead to the development of new synthetic methodologies with broader applicability in organic chemistry.
Computational Chemistry: The molecule serves as an excellent model system for computational studies. Theoretical calculations can be used to predict its spectroscopic properties, conformational preferences, and reactivity, which can then be validated experimentally. This synergy between computational and experimental chemistry can accelerate the discovery and development of new molecules and materials.
Q & A
Q. What are the key synthetic routes for preparing 4-(4-Amino-2-methylphenoxy)benzoic acid, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from substituted benzoic acid derivatives. A common approach includes:
Esterification : Protection of the carboxylic acid group using methanol or ethanol under acidic conditions (e.g., H₂SO₄) to prevent unwanted side reactions .
Phenoxy Coupling : Introduction of the 4-amino-2-methylphenoxy group via nucleophilic aromatic substitution (NAS) using a halogenated benzoic acid ester and a phenol derivative. Catalysts like K₂CO₃ in DMF at 80–100°C are critical for activating the aromatic ring .
Deprotection : Hydrolysis of the ester group using NaOH or LiOH in aqueous THF to regenerate the carboxylic acid moiety .
Optimization Tips : Monitor reaction progress via TLC or HPLC. Use inert atmospheres (N₂/Ar) to prevent oxidation of the amino group.
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key for confirming the aromatic substitution pattern and amine/carboxylic acid functionality. For example, the methoxy group in intermediates appears as a singlet at δ 3.8–4.0 ppm, while aromatic protons split into doublets due to coupling .
- X-ray Crystallography : Resolves ambiguities in molecular geometry, particularly the orientation of the phenoxy group relative to the benzoic acid core .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ peak at m/z 272). Use C18 columns with acetonitrile/water gradients containing 0.1% formic acid .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer :
- Light Sensitivity : The amino group is prone to photodegradation. Store in amber vials at –20°C under desiccant (silica gel) to prevent hydrolysis .
- pH Stability : Avoid prolonged exposure to acidic (pH < 3) or basic (pH > 10) conditions, which may hydrolyze the phenoxy linkage. Use buffered solutions (pH 6–8) for biological assays .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., missing NMR signals or unexpected coupling patterns) be resolved during structural elucidation?
- Methodological Answer :
- Dynamic Effects : Missing signals in ¹H NMR (e.g., δ 7.1–7.3 ppm in ) may arise from rapid proton exchange or rotational restrictions. Use variable-temperature NMR or deuterated solvents like DMSO-d₆ to slow exchange rates .
- Overlapping Peaks : Apply 2D NMR techniques (COSY, HSQC) to assign ambiguous signals. For example, HSQC can correlate aromatic carbons (δ 110–160 ppm) with their proton environments .
- Computational Validation : Compare experimental data with DFT-calculated chemical shifts (e.g., Gaussian or ADF software) to confirm assignments .
Q. What strategies are effective for enhancing the biological activity of this compound derivatives in receptor-binding studies?
- Methodological Answer :
- Structural Modifications :
- Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) at the 2-methyl position to enhance binding affinity to dopamine D2 receptors .
- Replace the carboxylic acid with a bioisostere (e.g., tetrazole) to improve membrane permeability .
- Pharmacokinetic Optimization :
- Assess logP values (target 2–3) using shake-flask or HPLC methods to balance solubility and absorption.
- Use in vitro assays (e.g., Caco-2 monolayers) to evaluate intestinal permeability .
Q. How can contradictory results in catalytic activity studies (e.g., inconsistent yields in phenoxy coupling) be systematically addressed?
- Methodological Answer :
- Reaction Parameter Screening :
| Parameter | Test Range | Optimal Condition |
|---|---|---|
| Solvent | DMF, DMSO, THF | DMF (polar aprotic) |
| Temperature | 60–120°C | 80°C (avoids decomposition) |
| Catalyst | K₂CO₃, Cs₂CO₃ | K₂CO₃ (cost-effective) |
- Byproduct Analysis : Use LC-MS to identify side products (e.g., di-substituted derivatives) and adjust stoichiometry (e.g., phenol:halide ratio 1.2:1) .
Safety and Handling
Q. What precautions are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (irritation risk: OSHA Category 2A) .
- Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine particles.
- Spill Management : Neutralize spills with sodium bicarbonate, then collect in chemical waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
